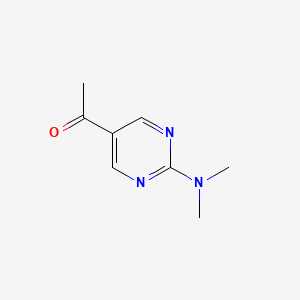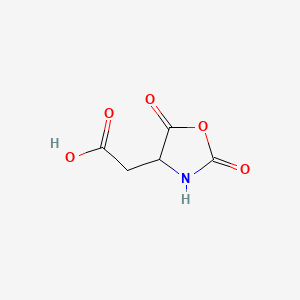![molecular formula C27H20N4O3S B11771063 3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771063.png)
3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(2-metil-5-nitrofenil)-4,6-difeniltieno[2,3-b]piridina-2-carboxamida es un compuesto orgánico complejo que pertenece a la clase de las tienopiridinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de tieno[2,3-b]piridina sustituido con grupos amino, nitrofenilo y difenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-amino-N-(2-metil-5-nitrofenil)-4,6-difeniltieno[2,3-b]piridina-2-carboxamida típicamente involucra reacciones orgánicas de múltiples pasos. Un método común implica la formación inicial del núcleo de tieno[2,3-b]piridina a través de una reacción de ciclización. Las condiciones de reacción a menudo requieren el uso de catalizadores específicos, solventes y control de temperatura para asegurar que el producto deseado se obtenga con un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, utilizando a menudo reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción. El uso de métodos de cribado de alto rendimiento también puede ayudar a identificar las condiciones de reacción más eficientes para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-amino-N-(2-metil-5-nitrofenil)-4,6-difeniltieno[2,3-b]piridina-2-carboxamida puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados nitroso o nitro, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a derivados diversos del compuesto original .
Aplicaciones Científicas De Investigación
3-amino-N-(2-metil-5-nitrofenil)-4,6-difeniltieno[2,3-b]piridina-2-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil para estudiar los mecanismos enzimáticos y las interacciones proteína-ligando.
Mecanismo De Acción
El mecanismo de acción de 3-amino-N-(2-metil-5-nitrofenil)-4,6-difeniltieno[2,3-b]piridina-2-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y afectando diversas vías bioquímicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y de los grupos funcionales presentes en el compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
5-Metil-2-[(2-nitrofenil)amino]-3-tiofeno-carbonitrilo: Conocido por sus formas polimórficas y su uso como intermedio en la síntesis de fármacos.
2-alquil/aril-amino-5-((6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il)metil)-1,3,4-tiadiazoles: Conocidos por sus actividades antimicrobianas.
Unicidad
3-amino-N-(2-metil-5-nitrofenil)-4,6-difeniltieno[2,3-b]piridina-2-carboxamida se destaca por su combinación única de grupos funcionales y su potencial para diversas reacciones químicas. Su estructura permite interacciones específicas con moléculas biológicas, lo que lo convierte en un compuesto valioso en varios campos de investigación .
Propiedades
Fórmula molecular |
C27H20N4O3S |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C27H20N4O3S/c1-16-12-13-19(31(33)34)14-21(16)29-26(32)25-24(28)23-20(17-8-4-2-5-9-17)15-22(30-27(23)35-25)18-10-6-3-7-11-18/h2-15H,28H2,1H3,(H,29,32) |
Clave InChI |
VDUMSRLVHGIOAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11771019.png)






![1,6-Dihydropyrrolo[2,3-b]pyrrole](/img/structure/B11771043.png)



